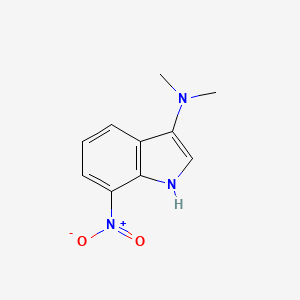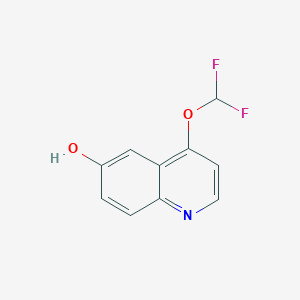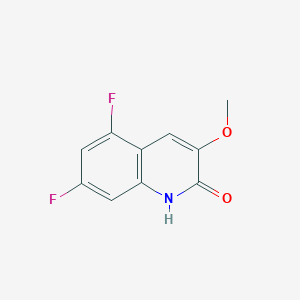
5,7-difluoro-3-methoxyquinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Difluoro-3-methoxyquinolin-2(1H)-one is a synthetic organic compound belonging to the quinolinone family. Quinolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of fluorine atoms and a methoxy group in this compound may enhance its pharmacological properties and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-difluoro-3-methoxyquinolin-2(1H)-one typically involves multi-step organic reactions. One possible route could be:
Starting Material: A suitable precursor such as 5,7-difluoro-2-nitroaniline.
Step 1: Nitration of 5,7-difluoroaniline to introduce the nitro group.
Step 2: Reduction of the nitro group to an amine.
Step 3: Cyclization with an appropriate reagent to form the quinolinone core.
Step 4: Introduction of the methoxy group via methylation.
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. Catalysts, solvents, and reaction conditions are carefully chosen to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions could modify the quinolinone core or other functional groups.
Substitution: Halogen atoms (fluorine) and the methoxy group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogenating agents or nucleophiles for substitution reactions.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation might yield quinolinone derivatives, while substitution could introduce new functional groups.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Quinolinone derivatives are often used as ligands in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Some quinolinones are known to inhibit specific enzymes, making them useful in biochemical research.
Antimicrobial Activity: The compound may exhibit antimicrobial properties, useful in developing new antibiotics.
Medicine
Drug Development: Potential use in developing new pharmaceuticals due to its unique structure and biological activity.
Cancer Research: Some quinolinones have shown promise in cancer treatment research.
Industry
Agriculture: Possible use as agrochemicals for pest control.
Dyes and Pigments: Quinolinone derivatives are sometimes used in the production of dyes and pigments.
Mecanismo De Acción
The mechanism of action for 5,7-difluoro-3-methoxyquinolin-2(1H)-one would depend on its specific biological target. Generally, quinolinones may interact with enzymes, receptors, or DNA, leading to various biological effects. The presence of fluorine atoms can enhance binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
5,7-Difluoroquinolin-2(1H)-one: Lacks the methoxy group, which may affect its biological activity.
3-Methoxyquinolin-2(1H)-one: Lacks the fluorine atoms, potentially altering its pharmacological properties.
5,7-Dichloro-3-methoxyquinolin-2(1H)-one: Chlorine atoms instead of fluorine, which may result in different reactivity and biological effects.
Uniqueness
5,7-Difluoro-3-methoxyquinolin-2(1H)-one is unique due to the combination of fluorine atoms and a methoxy group, which can enhance its stability, lipophilicity, and biological activity compared to similar compounds.
Propiedades
Número CAS |
1150618-28-2 |
|---|---|
Fórmula molecular |
C10H7F2NO2 |
Peso molecular |
211.16 g/mol |
Nombre IUPAC |
5,7-difluoro-3-methoxy-1H-quinolin-2-one |
InChI |
InChI=1S/C10H7F2NO2/c1-15-9-4-6-7(12)2-5(11)3-8(6)13-10(9)14/h2-4H,1H3,(H,13,14) |
Clave InChI |
FBLJYOIUPXXQAI-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C(C=C2F)F)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Fluorospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11893658.png)
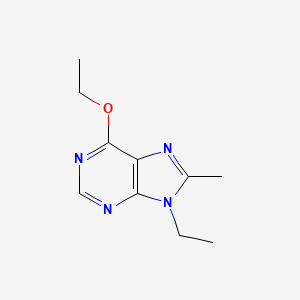
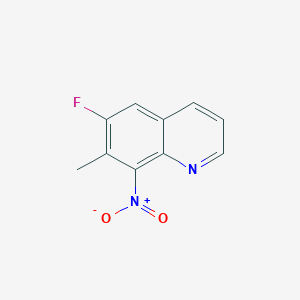


![Indeno[2,1-b]pyran, 2-propyl-](/img/structure/B11893701.png)
![Methyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B11893704.png)
![2,4-Dichloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11893709.png)
![6-Bromo-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11893713.png)
![Benzo[G]quinazoline-5,10-dione](/img/structure/B11893719.png)


